molecular formula C7H10BrCl2FN2 B11723967 (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B11723967
M. Wt: 291.97 g/mol
InChI Key: PYWFQPQRJPQKCJ-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10BrCl2FN2 and a molecular weight of 291.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a benzyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The benzyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

    Hydrazine Introduction: The brominated and fluorinated benzyl compound is then reacted with hydrazine to form the hydrazine derivative.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form corresponding azo compounds or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl intermediates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar solvents and catalysts.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.

    Oxidation Products: Azo compounds and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride
  • 4-Bromo-2-fluorobenzyl bromide
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which imparts distinct chemical reactivity and biological activity. The hydrazine group further enhances its versatility in various chemical reactions and research applications .

Properties

Molecular Formula

C7H10BrCl2FN2

Molecular Weight

291.97 g/mol

IUPAC Name

(4-bromo-2-fluorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8BrFN2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H

InChI Key

PYWFQPQRJPQKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CNN.Cl.Cl

Origin of Product

United States

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